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Introduction

Auristatins and their derivatives are potent cytotoxic agents widely used as payloads in
antibody-drug conjugates (ADCSs). The synthesis of these complex pentapeptide analogues
involves multiple steps, generating various intermediates. Ensuring the correct structure of
these intermediates is critical for the successful synthesis of the final active pharmaceutical
ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical
technique for the unambiguous structural elucidation of these molecules in solution.[1][2] This
application note provides a detailed overview and protocols for the use of one-dimensional (1D)
and two-dimensional (2D) NMR spectroscopy for the structural characterization of auristatin
intermediates.

Data Presentation: NMR Data for Auristatin
Analogues

The following tables summarize typical *H and *3C NMR chemical shift data for key structural
motifs found in auristatin analogues.[1] These values can serve as a reference for the
characterization of novel intermediates.
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Table 1: Representative *H NMR Data for a Monomethyl Auristatin F (MMAF) Analogue in
DMSO-ds.[1]

Protons Chemical Shift (ppm) Multiplicity
Aromatic-H 7.20-7.35 m
Amide-NH 7.50 - 8.50 d, t

Alpha-H 3.80-4.80 m
Methoxy-H (N-terminus) ~3.10 S

Methyl-H (Val, lle) 0.75-1.00 d, t

Table 2: Representative 13C NMR Data for a Monomethyl Auristatin F (MMAF) Analogue in
DMSO-ds.[1]

Carbons Chemical Shift (ppm)
Carbonyl (C=0) 169.0 - 175.0
Aromatic-C 126.0- 139.0

Alpha-C 52.0 - 62.0

Methoxy-C (N-terminus) ~30.0

Methyl-C (Val, lle) 10.0 - 20.0

Experimental Protocols
Sample Preparation

High-quality NMR data relies on meticulous sample preparation.[3]

 Purity: The auristatin intermediate should be of high purity (>95%) to avoid interference from
impurities in the NMR spectra.[4][5]

e Solvent: A suitable deuterated solvent must be chosen to dissolve the sample and provide a
lock signal for the NMR spectrometer. Common solvents for peptide-like molecules include
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Dimethyl Sulfoxide-de (DMSO-ds), Methanol-ds (CDsOD), and Chloroform-d (CDCIs).[6] The
choice of solvent can influence the chemical shifts.[6]

o Concentration: A sample concentration of 1-5 mM is generally recommended for peptide
samples to achieve a good signal-to-noise ratio.[1][5]

 NMR Tubes: Use high-precision 5 mm NMR tubes. The tubes should be clean and dry to
avoid contamination.[7]

Protocol:

Weigh 1-5 mg of the purified auristatin intermediate.

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent in a clean vial.

Vortex the sample until it is fully dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy (*H and *3C)

1D NMR provides fundamental information about the structure of the molecule. *H NMR gives
information on the number of different types of protons and their connectivity, while 13C NMR
reveals the number of different carbon environments.[8]

1H NMR Protocol:
 Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good
homogeneity.

e Acquire a standard 1D *H NMR spectrum. Typical parameters include a 30-degree pulse
angle and a relaxation delay of 1-2 seconds.

e Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.
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« Integrate the signals to determine the relative number of protons for each resonance.
13C NMR Protocol:
e Following *H NMR, switch the spectrometer to the 13C channel.

e Acquire a proton-decoupled 3C NMR spectrum. This is a longer experiment than *H NMR
due to the low natural abundance of 13C.

e Process the spectrum similarly to the *H spectrum.

2D NMR Spectroscopy

2D NMR experiments are essential for elucidating the complex structures of auristatin
intermediates by revealing through-bond and through-space correlations between nuclei.[9][10]

The COSY experiment identifies protons that are coupled to each other, typically through two or
three bonds.[11][12]

Protocol:[4][6]

e Set up a new experiment using a standard COSY pulse sequence (e.g., cosygpqf on a
Bruker spectrometer).

» Set the spectral width in both dimensions to cover all proton signals.

e Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate
resolution.

» Set the number of scans per increment based on the sample concentration.
e Acquire and process the 2D data using a sine-bell window function.

The HSQC experiment shows correlations between protons and directly attached carbons
(one-bond C-H correlation).[11][13]

Protocol:[3][10]
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e Set up a new experiment using a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2
on a Bruker spectrometer).

o Set the *H spectral width in F2 and the 13C spectral width in F1 to cover all expected signals.

e The number of increments in F1 is typically set to 128 or 256.

e Set the number of scans based on sample concentration.

e Acquire and process the 2D data. The resulting spectrum will show CH, CHz, and CHs
groups with different phases, which can be color-coded in the processed spectrum.

The HMBC experiment reveals correlations between protons and carbons over multiple bonds
(typically 2-3 bonds), which is crucial for connecting different spin systems.[11][13][14]

Protocol:[3][11]

Set up a new experiment using a standard HMBC pulse sequence (e.g., hmbcgplpndgf on a
Bruker spectrometer).

Set the *H and 13C spectral widths as in the HSQC experiment.

The number of increments in F1 is typically set to 256 or 512.

Set the number of scans based on sample concentration.

Acquire and process the 2D data.

Mandatory Visualizations
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Caption: Experimental workflow for NMR-based structural elucidation.
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Caption: Logical relationships in 2D NMR-based structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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